7-(3-Hydroxypropoxy)-1H-quinazolin-4-one is a chemical compound with the molecular formula . It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound is utilized in various scientific fields, including medicinal chemistry and materials science, due to its potential therapeutic applications and as a building block for synthesizing more complex molecules.
This compound can be synthesized from quinazolinone derivatives through a reaction with 3-chloropropanol under basic conditions. The synthesis typically involves nucleophilic substitution where the hydroxyl group of 3-chloropropanol replaces a leaving group on the quinazolinone ring.
7-(3-Hydroxypropoxy)-1H-quinazolin-4-one is classified as a heterocyclic organic compound. It is specifically categorized under the quinazolinones, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This class of compounds is notable for its pharmacological significance and utility in drug development.
The synthesis of 7-(3-Hydroxypropoxy)-1H-quinazolin-4-one generally follows these steps:
In an industrial context, large-scale production may involve batch or continuous flow processes. Optimizations are made to enhance yield and purity, often utilizing techniques like distillation or solvent extraction for product isolation.
The molecular structure of 7-(3-Hydroxypropoxy)-1H-quinazolin-4-one features:
7-(3-Hydroxypropoxy)-1H-quinazolin-4-one can undergo several chemical transformations:
These reactions are significant in modifying the compound's properties and enhancing its biological activity. For instance, oxidation may lead to increased reactivity towards biological targets.
The mechanism of action for 7-(3-Hydroxypropoxy)-1H-quinazolin-4-one involves its interaction with specific molecular targets within biological systems:
Analytical techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly used to characterize this compound and confirm its structure .
7-(3-Hydroxypropoxy)-1H-quinazolin-4-one has several scientific applications:
Electrochemical synthesis has revolutionized sustainable heterocycle construction by replacing stoichiometric chemical oxidants/reductants with electron transfer under mild conditions. For 7-(3-hydroxypropoxy)-1H-quinazolin-4-one, this approach employs ortho-nitroaryl amides bearing the 3-hydroxypropoxy side chain as key precursors. The process utilizes carbon-based electrodes in undivided cells under constant current conditions, enabling selective nitro group reduction to nitroso and hydroxylamine intermediates. Subsequent intramolecular reductive cyclization occurs via nucleophilic attack of the amide nitrogen on the reduced species, forming the quinazolinone core.
Crucially, the 3-hydroxypropoxy substituent remains stable under these mild electrolysis conditions (ambient temperature, neutral pH), avoiding side reactions common in strong reducing environments. The reaction demonstrates broad functional group tolerance, accommodating electron-donating and electron-withdrawing groups on the aryl ring. Solvent selection (e.g., DMSO/water mixtures) significantly influences yield, with protic solvents facilitating proton-coupled electron transfer steps. This method achieves remarkable atom economy by directly utilizing electrons as the sole reductant, minimizing waste generation compared to traditional Zn/AcOH or catalytic hydrogenation systems.
Table 1: Key Parameters for Electrochemical Synthesis of Quinazolin-4-ones
Parameter | Optimal Conditions | Impact on Yield/Selectivity |
---|---|---|
Electrode Material | Graphite felt or reticulated vitreous carbon | High surface area enhances reduction efficiency |
Current Density | 5-10 mA/cm² | Prevents over-reduction to aniline derivatives |
Electrolyte | LiClO₄ or NBu₄BF₄ (0.1 M) | Maintains conductivity without nucleophilic interference |
Solvent System | DMF/H₂O (9:1) or DMSO/H₂O (4:1) | Balances substrate solubility and proton availability |
Substitution Pattern | Electron-withdrawing groups at C6/C8 | Accelerates initial nitro reduction step |
Temperature | 25-40 °C | Higher temperatures reduce selectivity |
Classical Niementowski and Griess syntheses have been modernized for efficient assembly of the 7-(3-hydroxypropoxy)quinazolin-4-one core. The modified Niementowski approach involves the condensation of ortho-amino-4-(3-hydroxypropoxy)benzoic acid with formamide or trimethyl orthoformate. This one-pot cyclodehydration proceeds efficiently at 120-140°C, generating the target heterocycle with water as the sole byproduct. The 3-hydroxypropoxy group necessitates careful temperature control to prevent ether cleavage, with microwave assistance proving beneficial (discussed in Section 1.3).
Alternatively, a transition-metal-free adaptation of the Griess pathway utilizes Cs₂CO₃-promoted nucleophilic aromatic substitution (SNAr). Ortho-fluorobenzamides bearing the 3-hydroxypropoxy group at the meta-position (C7) react with amides (e.g., formamide, acetamide) in DMSO at 135°C. The strong base facilitates fluoride displacement by the amide nitrogen, followed by spontaneous cyclization via nucleophilic attack of the carbonyl oxygen on the adjacent carboxamide group. This method exhibits excellent regioselectivity for quinazolinone formation over alternative cyclization products, attributed to the electron-withdrawing nature of the carboxamide facilitating SNAr at the ortho-position. The 3-hydroxypropoxy chain remains intact under these conditions, with its electron-donating properties slightly enhancing reaction rates at the C7-substituted position compared to unsubstituted analogs. Yields typically range from 65-85% after optimization, representing a significant improvement over early metal-catalyzed versions requiring expensive palladium or copper complexes.
Microwave irradiation has dramatically accelerated the synthesis of nitrogen heterocycles, including 7-(3-hydroxypropoxy)quinazolin-4-ones, by enabling rapid, homogeneous heating. Two principal microwave strategies are employed: oxidative cyclization of ortho-aminobenzamides and Algar-Flynn-Oyamada (AFO) oxidation of chalcone precursors.
For direct quinazolinone formation, ortho-amino-4-(3-hydroxypropoxy)benzamide undergoes microwave-assisted cyclocondensation (150-180°C, 20-40 min) with aldehydes in DMSO, utilizing atmospheric oxygen as the terminal oxidant. The 3-hydroxypropoxy group enhances solubility in polar solvents, facilitating homogeneous heating and reducing charring. Crucially, this method achieves near-quantitative conversions in minutes versus hours required under conventional reflux, minimizing thermal degradation of the alkanol side chain.
A complementary approach involves synthesizing the quinazolinone scaffold from functionalized chalcones via AFO oxidation. 1-[2-Hydroxy-4-(3-hydroxypropoxy)phenyl]-3-arylprop-2-en-1-ones undergo microwave-accelerated oxidative cyclization (70-90°C, 10-15 min) using H₂O₂/NaOH in methanol/water mixtures. This method installs the 3-hydroxypropoxy group prior to heterocycle formation, benefiting from the stability of alkyl ethers under basic oxidative conditions. Microwave-specific effects include rapid peroxide activation and instantaneous temperature ramping, suppressing epoxidation side reactions and delivering flavonol-derived quinazolinone precursors in >80% yield. Energy consumption analyses confirm 8-10-fold reductions compared to conventional thermal methods.
The 3-hydroxypropoxy side chain in 7-(3-hydroxypropoxy)-1H-quinazolin-4-one provides a strategic handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation with bioactive azides. This approach transforms the molecule into a multifunctional pharmacophore carrier. Key synthetic steps involve:
Table 2: Triazole-Glycoside Hybrids Derived from 7-(3-Hydroxypropoxy)quinazolin-4-one
Azide Component | Hybrid Structure | Yield (%) | Key Biological Target |
---|---|---|---|
2-Azido-2-deoxy-β-D-glucose | Triazole-linked glucoside at O7-propyl chain | 78-85 | EGFR kinase inhibition [6] |
1-Azido-β-D-arabinofuranose | Furanosyl-triazole conjugates | 70-75 | Antimicrobial activity [10] |
6-Azido-6-deoxy-β-D-galactose | C6-Galactosyl-triazole derivatives | 82 | Anticancer (HCT-116) [6] |
3-Azidopropyl β-D-glucopyranoside | Spacer-modified glycosyl triazoles | 68 | Solubility enhancement |
The triazole linker enhances hydrogen bonding capacity and metabolic stability while improving aqueous solubility—a critical limitation for underivatized quinazolinones. Molecular docking confirms that these hybrids maintain binding to therapeutic targets like EGFR kinase (in anticancer applications) while gaining interactions with carbohydrate-binding proteins. The "click" step proceeds with exceptional functional group tolerance, preserving the quinazolinone lactam tautomerism and enabling late-stage diversification of the bioactive core. Recent advances leverage microwave acceleration (80-100°C, 5-15 min) to achieve near-quantitative cycloaddition yields without Cu(I)-mediated decomposition of sensitive substrates [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7